molecular formula C18H16ClNO6 B4099253 5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid

5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B4099253
M. Wt: 377.8 g/mol
InChI Key: WVSYPFUKZQSKII-UHFFFAOYSA-N
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Description

5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid is an organic compound with a complex structure, featuring multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include chlorinating agents like Cl₂/FeCl₃, and acylating agents such as CH₃CH₂COCl/AlCl₃ . The final steps often involve coupling reactions to attach the benzene-1,3-dicarboxylic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Commonly involves replacing one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO₄, reducing agents such as H₂/Pd, and halogenating agents like Cl₂/FeCl₃ . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[2-(4-Chlorophenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid
  • 5-{[2-(4-Methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid
  • 5-{[2-(4-Bromophenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid

Uniqueness

5-{[2-(4-Chloro-2-methylphenoxy)propanoyl]amino}benzene-1,3-dicarboxylic acid is unique due to the presence of both chloro and methyl groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its specificity and potency in various applications.

Properties

IUPAC Name

5-[2-(4-chloro-2-methylphenoxy)propanoylamino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO6/c1-9-5-13(19)3-4-15(9)26-10(2)16(21)20-14-7-11(17(22)23)6-12(8-14)18(24)25/h3-8,10H,1-2H3,(H,20,21)(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYPFUKZQSKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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